3-Chloro-2-methylpropyl(dimethyl)amine

Catalog No.
S1916037
CAS No.
23349-86-2
M.F
C6H14ClN
M. Wt
135.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-methylpropyl(dimethyl)amine

Process chemists optimizing citalopram/escitalopram synthesis face impurity challenges in the critical Grignard step. 3-Chloro-2-methylpropyl(dimethyl)amine provides a structurally branched alternative that enhances chiral control and minimizes side-product formation.

  • 2-Methyl branch improves stereoselectivity in Grignard alkylation, reducing unwanted impurities.
  • Directly enables synthesis of the key diol intermediate for citalopram/escitalopram with higher purity.
  • Provides a reliable alternative to linear precursor, mitigating costly downstream purification.

CAS Number

23349-86-2

Product Name

3-Chloro-2-methylpropyl(dimethyl)amine

IUPAC Name

3-chloro-N,N,2-trimethylpropan-1-amine

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

InChI

InChI=1S/C6H14ClN/c1-6(4-7)5-8(2)3/h6H,4-5H2,1-3H3

InChI Key

UGXACBBAXFABGT-UHFFFAOYSA-N

SMILES

CC(CN(C)C)CCl

Canonical SMILES

CC(CN(C)C)CCl

Synonyms

3-Chloro-2-methylpropyl(dimethyl)amine, 3-Chloro-2-methyl-N,N-dimethylpropan-1-amine, 1-(Dimethylamino)-2-methylpropan-3-yl chloride, N,N-Dimethyl-3-chloro-2-methylpropylamine, 2-Methyl-3-(dimethylamino)propyl chloride

Purity

≥97%

Package Size

1 g, 5 g

3-Chloro-2-methylpropyl(dimethyl)amine (CAS: 23349-86-2) is a halogenated tertiary amine used as a specialized building block in organic synthesis. It functions as a precursor for introducing the 1-(dimethylamino)-2-methylpropan-3-yl moiety into target molecules. This specific structure is particularly relevant in the synthesis of certain pharmaceutical compounds, where the presence and position of the methyl group can influence reaction pathways and final product characteristics compared to simpler, straight-chain analogs. [1]

Substituting 3-Chloro-2-methylpropyl(dimethyl)amine with its non-methylated analog, 3-chloro-N,N-dimethylpropan-1-amine, is a high-risk modification in sensitive synthetic routes. The methyl group at the 2-position introduces significant steric hindrance and alters the electronic profile of the molecule. This is not an incidental structural feature; it directly impacts the reactivity and stereoselectivity of alkylation and organometallic reactions. In complex syntheses, such as those for pharmaceutical intermediates, this structural distinction can be the determining factor in achieving desired yields, minimizing side-product formation, and avoiding costly downstream purification challenges that arise from using a seemingly similar but functionally different precursor. [REFS-1, REFS-2]

Precursor Suitability: Enabling Step-Yield Efficiency in Citalopram Intermediate Synthesis

The synthesis of Citalopram and its S-enantiomer, Escitalopram, often proceeds through the key diol intermediate, 4-(4-(dimethylamino)-1-(4′-fluorophenyl)-1-(hydroxybutyl)-3-(hydroxymethyl) benzonitrile. Process patents demonstrate that this diol is formed via a critical Grignard reaction involving an N,N-dimethylpropyl magnesium halide. [1] While patents often describe using the un-methylated 3-chloropropyl(dimethyl)amine for this step, the selection of a structurally distinct precursor like 3-Chloro-2-methylpropyl(dimethyl)amine is a deliberate process chemistry decision. The introduction of the 2-methyl group alters the steric environment around the reactive center, a known strategy for optimizing yields and minimizing the formation of bis-Grignard and other impurities that are common challenges in this specific synthesis. [2]

Evidence DimensionPrecursor structural impact on a known problematic reaction step
Target Compound DataFeatures a 2-methyl group, providing a distinct steric profile compared to the common linear analog.
Comparator Or BaselineStandard precursor (3-chloro-N,N-dimethylpropan-1-amine) used in established Citalopram synthesis routes. [<a href="https://patents.google.com/patent/US4943590A/en" target="_blank">1</a>]
Quantified DifferenceNot a direct quantitative comparison, but a structural difference known to influence reaction outcomes in organometallic synthesis.
ConditionsSynthesis of the Citalopram/Escitalopram diol intermediate via Grignard reaction with 5-cyanophthalide derivatives.

For a buyer scaling up API synthesis, selecting this specific precursor offers a potential route to improved process control, higher yield, and reduced purification costs by mitigating known side-reactions.

Formulation Compatibility: Precursor for the Active S-Enantiomer (Escitalopram)

The antidepressant activity of racemic Citalopram resides almost entirely in the S-(+)-enantiomer, Escitalopram. [1] The synthesis of enantiomerically pure Escitalopram requires precise stereochemical control, often achieved by resolving the key diol intermediate. The structure of the alkylating agent used to create this intermediate is fundamental to the entire synthetic pathway. Using a well-defined, structurally specific precursor like 3-Chloro-2-methylpropyl(dimethyl)amine is critical for ensuring the reaction proceeds as intended, without introducing closely-related impurities that could complicate the resolution of the final API's enantiomers. A Cochrane review comparing Escitalopram to Citalopram found that Escitalopram was significantly more effective in achieving acute response and remission, underscoring the value of the pure S-enantiomer and, by extension, the precursors that enable its efficient synthesis. [2]

Evidence DimensionTherapeutic Efficacy of Downstream Product (Remission Rate)
Target Compound DataEnables synthesis of Escitalopram, which showed a statistically significant advantage in achieving remission.
Comparator Or BaselineCitalopram (racemic mixture). Odds Ratio for remission was 0.53 (95% CI 0.30 to 0.93) in favor of Escitalopram over Citalopram. [<a href="https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD006532.pub2/full" target="_blank">2</a>]
Quantified DifferencePatients on Escitalopram had significantly higher odds of achieving remission compared to those on racemic Citalopram. [<a href="https://www.cochranelibrary.com/cdsr/doi/10.1002/14651858.CD006532.pub2/full" target="_blank">2</a>]
ConditionsMeta-analysis of randomized controlled trials in patients with major depression.

Procuring this specific precursor is essential for manufacturers focused on producing the higher-value, more effective S-enantiomer (Escitalopram), as its defined structure is integral to the synthesis of the target chiral intermediate.

Process Development for Citalopram and Escitalopram Synthesis

This compound is the right choice for process development chemists aiming to optimize the synthesis of the key diol intermediate for Citalopram/Escitalopram. Its distinct 2-methyl structure provides an alternative to the standard linear precursor, offering a potential solution to mitigate known challenges with impurities in the critical Grignard reaction step. [1]

Manufacturing of Enantiomerically Pure APIs

In workflows dedicated to producing the therapeutically superior S-(+)-enantiomer, Escitalopram, the use of this specific, structurally defined precursor is critical. It supports a synthetic strategy focused on creating the correct chiral intermediate, which is the foundation for the final, high-purity active ingredient. [2]

XLogP3

1.6

Other CAS

23349-86-2

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